molecular formula C21H19NO7S B11518053 ethyl 5-acetyl-2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

ethyl 5-acetyl-2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11518053
M. Wt: 429.4 g/mol
InChI Key: NYJFPPZPCVMZAY-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a chromene moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Chromene Moiety Synthesis: The chromene moiety can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Coupling Reactions: The thiophene and chromene intermediates are then coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory or anticancer agent due to its complex structure and functional groups.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics or as a component in photovoltaic cells.

    Biological Research: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The chromene moiety could be involved in π-π stacking interactions, while the thiophene ring might participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-ACETYL-2-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: can be compared with other heterocyclic compounds like:

Uniqueness

The uniqueness of ETHYL 5-ACETYL-2-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its combination of a thiophene ring and a chromene moiety, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H19NO7S

Molecular Weight

429.4 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(6-methoxy-2-oxochromene-3-carbonyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H19NO7S/c1-5-28-21(26)16-10(2)17(11(3)23)30-19(16)22-18(24)14-9-12-8-13(27-4)6-7-15(12)29-20(14)25/h6-9H,5H2,1-4H3,(H,22,24)

InChI Key

NYJFPPZPCVMZAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O

Origin of Product

United States

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